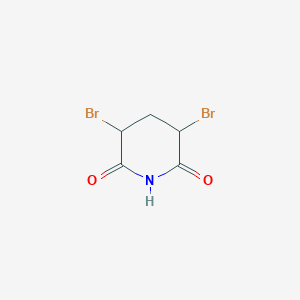

3,5-Dibromopiperidine-2,6-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromopiperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2NO2/c6-2-1-3(7)5(10)8-4(2)9/h2-3H,1H2,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPVAYDUBHTRPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC(=O)C1Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 3,5 Dibromopiperidine 2,6 Dione

Nucleophilic Substitution Reactions at Brominated Centers

The carbon-bromine bonds at the C3 and C5 positions are expected to be susceptible to nucleophilic attack, a common reaction pathway for α-halocarbonyl compounds. jove.comjove.comjove.com The electron-withdrawing nature of the adjacent carbonyl groups enhances the electrophilicity of these carbon atoms, facilitating the displacement of the bromide leaving groups.

Displacement of Bromine Atoms with Heteroatom Nucleophiles

A variety of heteroatom nucleophiles could potentially displace the bromine atoms in 3,5-Dibromopiperidine-2,6-dione. These reactions would likely proceed via an SN2 mechanism. jove.comjove.com The specific products would depend on the nucleophile employed and the stoichiometry of the reaction.

Amination: Reaction with primary or secondary amines could lead to the formation of 3,5-diamino-piperidine-2,6-dione derivatives. The use of excess amine would likely be necessary to drive the reaction to completion and to neutralize the HBr byproduct. Copper-catalyzed amination of alkyl halides is a well-established method and could potentially be applied here. rroij.comcaltech.edunih.govmdpi.comresearchgate.net

Alkoxylation and Hydroxylation: Nucleophiles such as alkoxides or hydroxide (B78521) ions could yield the corresponding 3,5-dialkoxy or 3,5-dihydroxy derivatives. However, the basicity of these nucleophiles might also promote elimination reactions or hydrolysis of the imide ring.

Thiolation: Thiolates are generally excellent nucleophiles and would be expected to react readily to form 3,5-bis(thioether) derivatives.

Due to the lack of specific experimental data, a representative table of potential nucleophilic substitution reactions on a related α-halocarbonyl substrate is presented below to illustrate the possibilities.

| Nucleophile | Substrate (Analogue) | Product (Analogue) | Reaction Conditions | Reference |

| Secondary Amine | α-Bromo Ketone | α-Amino Ketone | Chiral anion catalyst | nih.gov |

| Aniline (B41778) | Racemic Tertiary Alkyl Halide | N-Aryl Amine | Photoinduced copper catalysis | caltech.edu |

| Ammonia (B1221849) | Aryl Halide | Primary Arylamine | Copper catalysis | mdpi.com |

Intramolecular Cyclization Reactions through Halogen Displacement

The presence of two bromine atoms offers the potential for intramolecular cyclization reactions, leading to the formation of bicyclic or spirocyclic structures. If a nucleophilic moiety is introduced elsewhere in the molecule, typically via N-substitution, it could subsequently displace one or both bromine atoms. For instance, an N-substituted glutarimide (B196013) with a tethered nucleophile could undergo cyclization. While no specific examples for this compound are available, intramolecular cyclizations of related halogenated compounds are known. rsc.orgmdpi.comtcichemicals.com

Cross-Coupling Reactions Involving Carbon-Bromine Bonds

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, and the C-Br bonds in this compound are expected to be reactive under these conditions.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium catalysts are widely used for coupling alkyl and aryl halides with various partners.

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base could introduce aryl, heteroaryl, or vinyl groups at the C3 and C5 positions. The synthesis of gem-difluoroallyl heteroarenes has been achieved via palladium-catalyzed cross-coupling of heteroaryl bromides with gem-difluoroallylborons. sioc-journal.cnnih.govnih.govacs.orgthieme-connect.com

Heck Coupling: Coupling with alkenes under palladium catalysis would lead to the formation of 3,5-divinyl-piperidine-2,6-dione derivatives.

Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and a copper co-catalyst, would yield 3,5-dialkynyl-piperidine-2,6-dione derivatives.

The regioselectivity of these reactions, i.e., whether mono- or di-substitution occurs, would likely be controllable by adjusting the reaction conditions, such as the stoichiometry of the coupling partner and the catalyst system.

Illustrative Palladium-Catalyzed Cross-Coupling Reactions on Related Substrates

| Reaction Type | Substrate (Analogue) | Coupling Partner | Product (Analogue) | Catalyst System | Reference |

| Suzuki | Heteroaryl Bromide | gem-Difluoroallylboron | gem-Difluoroallyl Heteroarene | (P(t-Bu)2Ph)2·PdCl2 / CsF | sioc-journal.cn |

| Hiyama | gem-Difluoroalkene | Organosiloxane | Monofluoroalkene | Pd(dba)2 / dppe / TBAF | nih.gov |

| Suzuki | gem-Bromofluoroalkene | Alkylboronic Acid | Alkylated Monofluoroalkene | Pd2(dba)3 / xantphos (B1684198) / Cs2CO3 | nih.gov |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions, particularly for C-N bond formation (Ullmann condensation), are well-established. nih.govmdpi.com As mentioned in section 3.1.1, copper catalysis could be a viable method for the amination of this compound. These reactions often require a ligand to facilitate the coupling, and a variety of nitrogen- and oxygen-based ligands have been developed for this purpose. A recent development involves copper-catalyzed amination of alkyl iodides enabled by halogen-atom transfer, which could be relevant for this system. rroij.comresearchgate.net

Electrophilic Aromatic Substitution on N-Substituted Aromatic Moieties (if applicable)

This section is hypothetical, as it presupposes the synthesis of an N-aryl derivative of this compound. If such a compound were prepared, the N-aryl group would be susceptible to electrophilic aromatic substitution (EAS). uomustansiriyah.edu.iqlibretexts.orgtotal-synthesis.comimperial.ac.ukpressbooks.pub The piperidine-2,6-dione moiety, being an imide, would act as a deactivating group due to the electron-withdrawing nature of the carbonyls. This deactivating effect would be transmitted through the nitrogen atom to the aromatic ring.

Ring-Opening and Ring-Closing Reactions of the Piperidine-2,6-dione System

The piperidine-2,6-dione structural motif is a key component in numerous biologically active compounds and serves as a crucial intermediate in their synthesis. sci-hub.sederpharmachemica.com The stability and reactivity of this ring system allow for both its formation through cyclization reactions and its opening under specific conditions to yield linear derivatives.

Ring-Closing Reactions:

The construction of the piperidine-2,6-dione ring is often achieved through intramolecular cyclization reactions. nih.gov A common strategy involves the Michael addition of a nucleophile to an α,β-unsaturated amide, followed by an in-situ ring closure. sci-hub.se For instance, the reaction between α,β-unsaturated pyrazoleamides and amidomalonates, catalyzed by a chiral N,N'-dioxide–Yb(OTf)₃ complex, yields highly functionalized chiral piperidine-2,6-diones (glutarimides) with excellent control over stereochemistry. sci-hub.se

Another significant pathway involves the reaction of a precursor amine with an anhydride (B1165640) or a derivative, followed by cyclization. A documented method for synthesizing N-substituted piperidine-2,6-diones starts with the reaction of an aniline derivative with glutaric anhydride in refluxing toluene. researchgate.net The resulting intermediate amic acid is then cyclized by refluxing with 1,1'-carbonyldiimidazole (B1668759) in chloroform (B151607) to afford the final piperidine-2,6-dione product. researchgate.netgoogle.com

A specific example leading to a heterocycle-substituted piperidine-2,6-dione involves the reaction of 3-bromopiperidine-2,6-dione (B1280227) with 2-aminomethylphenylamine. google.com The initial substitution of the bromine atom is followed by a ring-closing step where the newly introduced side chain cyclizes with an external reagent. For example, reacting the intermediate, 3-(2-Aminobenzylamino)piperidine-2,6-dione, with orthoformic acid triethyl ester at high temperatures leads to the formation of a fused quinazoline (B50416) ring system, resulting in 3-(4H-Quinazolin-3-yl)piperidine-2,6-dione. google.com

Interactive Table: Examples of Ring-Closing Reactions for Piperidine-2,6-dione Synthesis

| Starting Materials | Reagents/Catalyst | Product | Reaction Type | Reference |

| α,β-Unsaturated pyrazoleamide, Ethyl-N-methylmalonamide | Chiral N,N'-dioxide–Yb(OTf)₃ complex | Chiral glutarimide | Asymmetric Michael/ring-closure | sci-hub.se |

| Aniline derivative, Glutaric anhydride | 1. Toluene (reflux) 2. 1,1'-Carbonyldiimidazole, Chloroform (reflux) | N-Arylpiperidine-2,6-dione | Condensation followed by cyclization | researchgate.net |

| 3-(2-Aminobenzylamino)piperidine-2,6-dione | Orthoformic acid triethyl ester | 3-(4H-Quinazolin-3-yl)piperidine-2,6-dione | Cyclocondensation | google.com |

| 3-Bromopiperidine-2,6-dione, 2-Aminomethylphenylamine | Triethylamine (B128534), Tetrahydrofuran (B95107) | 3-(2-Aminobenzylamino)piperidine-2,6-dione | Nucleophilic Substitution | google.com |

Ring-Opening Reactions:

While ring-closing reactions are fundamental to the synthesis of the piperidine-2,6-dione core, ring-opening reactions represent a key transformation pathway. The cyclic imide functionality can undergo hydrolysis or aminolysis, typically under basic or acidic conditions, to cleave one of the amide bonds and produce a linear glutaramic acid derivative. The study of related heterocyclic systems, such as 3-hydroxy-3,4-dihydropyrido[2,1-c] sci-hub.sederpharmachemica.comoxazine-1,8-diones, highlights how ring-opening transformations can be strategically employed. nih.gov In these cases, the opening of a morpholinone ring with binucleophiles like o-phenylenediamine (B120857) or 3-aminopropan-1-ol provides a route to complex polycyclic pyridones. nih.gov This principle can be extended to the piperidine-2,6-dione system, where controlled ring-opening could provide access to functionalized open-chain precursors for further synthetic manipulations.

Derivatization Strategies of the Imide Nitrogen and Carbonyl Groups

The presence of a reactive imide nitrogen and two carbonyl groups on the this compound scaffold allows for a wide range of derivatization reactions to modify its chemical properties.

Derivatization of the Imide Nitrogen:

The N-H bond of the imide is acidic and can be deprotonated by a suitable base, allowing for N-alkylation or N-arylation. This is a common strategy to introduce various substituents, thereby modulating the molecule's steric and electronic properties. As previously mentioned, N-aryl piperidine-2,6-diones can be synthesized from the corresponding aniline and glutaric anhydride. researchgate.net This approach highlights a synthetic route where the nitrogen substituent is incorporated during the ring formation process.

For a pre-formed piperidine-2,6-dione ring, direct N-functionalization can be achieved. For example, the reaction of 3-(2-aminobenzylamino)piperidine-2,6-dione with N,N'-carbonyldiimidazole in refluxing tetrahydrofuran results in the formation of a urea-type linkage, which then cyclizes to form a new heterocyclic ring fused to the piperidine (B6355638) nitrogen's side chain. google.com

Derivatization of the Carbonyl Groups:

The two carbonyl groups in the piperidine-2,6-dione ring behave as ketones and are susceptible to nucleophilic attack. Standard carbonyl derivatization reactions can be applied, although the reactivity may be influenced by the cyclic imide structure.

Common derivatizing agents for carbonyl groups include hydrazines and hydroxylamines. copernicus.orgresearchgate.net

Hydrazone Formation: Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with carbonyl compounds to form stable 2,4-dinitrophenylhydrazone derivatives. researchgate.netnih.govnih.gov This reaction is widely used for the detection and characterization of aldehydes and ketones. nih.gov The reaction proceeds via a nucleophilic addition of the hydrazine (B178648) to the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net

Oxime Formation: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is another effective reagent used to derivatize carbonyls, forming PFBHA-oximes. copernicus.orgresearchgate.net This process involves the nucleophilic addition of PFBHA to the carbonyl group, followed by dehydration to yield the corresponding oxime. researchgate.net This derivatization is often employed to improve the volatility and detectability of carbonyl compounds in gas chromatography analysis. copernicus.org

These derivatization reactions transform the carbonyl groups into C=N double-bonded moieties, significantly altering the molecule's structure and chemical properties.

Interactive Table: Common Carbonyl Derivatization Reactions

| Reagent | Functional Group Targeted | Product | Purpose | Reference |

| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl (C=O) | 2,4-Dinitrophenylhydrazone | Analysis and Characterization | nih.gov, researchgate.net |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Carbonyl (C=O) | PFBHA-Oxime | Chromatographic Analysis | researchgate.net, copernicus.org |

| N,N'-Carbonyldiimidazole | Imide (N-H) and Amine (-NH₂) | Urea-linked intermediate, cyclized heterocycle | Synthesis of complex derivatives | google.com |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H-NMR Analysis of Proton Environments and Coupling Patterns

A ¹H-NMR spectrum for 3,5-Dibromopiperidine-2,6-dione would be expected to reveal the chemical shifts and coupling constants of the protons on the piperidine (B6355638) ring. The protons at the C3, C4, and C5 positions would provide key structural information. However, no published spectra are available to provide specific chemical shift (δ) values or coupling constants (J).

¹³C-NMR Analysis of Carbonyl and Ring Carbons

The ¹³C-NMR spectrum would identify the chemical environments of the carbon atoms in the molecule, including the two carbonyl carbons (C2 and C6) and the carbons of the piperidine ring (C3, C4, and C5). Characteristic shifts for carbonyl groups and carbons bonded to bromine would be anticipated. europa.eupsu.edunist.gov Without experimental data, specific peak assignments are not possible.

2D-NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity of the atoms within the this compound molecule. libretexts.org Regrettably, no such 2D-NMR studies have been published.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. For this compound, characteristic absorption bands would be expected for the N-H bond of the amide, the C=O (carbonyl) groups, and the C-Br bonds. While general ranges for these functional groups are known, a specific experimental IR spectrum is necessary to report the precise vibrational frequencies for this compound. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It would confirm the molecular weight of this compound and provide insights into its fragmentation pattern, which is crucial for structural confirmation. The analysis would be expected to show the molecular ion peak and fragment ions corresponding to the loss of bromine atoms or other parts of the molecule. nih.gov However, no mass spectra for this specific compound are available in the scientific literature.

X-ray Crystallography for Solid-State Structure Determination and Conformation

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. An X-ray crystal structure of this compound would reveal the precise geometry of the piperidine ring and the stereochemical relationship of the two bromine atoms. No crystallographic data for this compound has been deposited in crystallographic databases or published in scientific journals.

Computational and Theoretical Investigations of 3,5 Dibromopiperidine 2,6 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, typically employing methods like Density Functional Theory (DFT) or ab initio approaches, can provide a wealth of information about a molecule's geometry, stability, and electronic characteristics.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. For 3,5-Dibromopiperidine-2,6-dione, this would involve exploring the various possible conformations of the piperidine (B6355638) ring, which can adopt chair, boat, and twist-boat forms. The presence of two bromine atoms and two carbonyl groups introduces additional complexity due to potential steric and electronic interactions.

A comprehensive conformational analysis would identify the global minimum energy structure and other low-energy conformers. This information is crucial as the conformation of a molecule often dictates its biological activity and reactivity. The relative energies of these conformers would be calculated to determine their population distribution at a given temperature.

Electronic Structure and Frontier Molecular Orbitals (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com

For this compound, an FMO analysis would reveal the regions of the molecule most susceptible to nucleophilic or electrophilic attack. The energy gap between the HOMO and LUMO is also an important indicator of chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Electrostatic Potential Surfaces (EPS) and Charge Distribution

The Electrostatic Potential Surface (EPS) maps the electrostatic potential onto the electron density surface of a molecule. This provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.

For this compound, the EPS would likely show negative potential around the oxygen atoms of the carbonyl groups and potentially around the bromine atoms, indicating their nucleophilic character. Positive potential would be expected around the hydrogen atoms attached to the nitrogen and carbon atoms. This information is invaluable for predicting intermolecular interactions, such as hydrogen bonding and halogen bonding.

Spectroscopic Property Predictions (e.g., NMR chemical shifts, IR frequencies)

Computational methods can accurately predict various spectroscopic properties, which can be used to confirm the structure of a synthesized compound or to interpret experimental spectra.

For this compound, theoretical calculations could predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted values, when compared with experimental data, can aid in the assignment of signals and the confirmation of the molecular structure.

Similarly, the calculation of vibrational frequencies can generate a theoretical Infrared (IR) spectrum. The predicted frequencies and intensities of the vibrational modes, such as the C=O and N-H stretching frequencies, can be compared with an experimental IR spectrum to identify characteristic functional groups and confirm the compound's identity.

Reaction Mechanism Studies through Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. By locating and characterizing transition states, the energy barriers and reaction pathways for various chemical transformations can be determined.

For this compound, one could computationally study its reactivity in various reactions, such as nucleophilic substitution at the bromine-bearing carbons or reactions involving the enolizable protons adjacent to the carbonyl groups. Transition state analysis would provide detailed insights into the energetics and stereochemistry of these reactions.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide information about static molecular structures, Molecular Dynamics (MD) simulations can explore the dynamic behavior and conformational flexibility of a molecule over time. rsc.org MD simulations solve Newton's equations of motion for the atoms in a molecule, providing a trajectory that reveals how the molecule moves and changes shape.

For this compound, an MD simulation could provide insights into the flexibility of the piperidine ring and the accessible range of conformations in different solvent environments. This is particularly important for understanding how the molecule might interact with biological targets, as conformational changes are often crucial for binding.

Biological Activity and Mechanistic Insights of 3,5 Dibromopiperidine 2,6 Dione Derivatives

Interaction with Molecular Targets

The therapeutic effects of 3,5-Dibromopiperidine-2,6-dione derivatives are rooted in their ability to bind to and modulate the function of specific proteins. This section details these molecular interactions, which are central to their mechanism of action.

Cereblon (CRBN) Binding and Ligand Design Principles

The piperidine-2,6-dione moiety is the critical structural feature responsible for binding to Cereblon (CRBN). researchgate.net CRBN is a substrate receptor component of the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex, a key player in the ubiquitin-proteasome system that tags proteins for degradation. rscf.rufrontiersin.org The binding of immunomodulatory drugs (IMiDs) and their derivatives to a specific pocket in CRBN alters the substrate specificity of the E3 ligase. nih.gov This "molecular glue" effect recruits new proteins, known as neosubstrates, to the CRL4-CRBN complex, leading to their ubiquitination and subsequent destruction by the proteasome. rscf.runih.gov

The design of novel ligands based on the piperidine-2,6-dione structure is an active area of research. rscf.ru Key principles in this design include:

The Glutarimide (B196013) Moiety : The piperidine-2,6-dione ring is essential for insertion into the CRBN binding pocket. researchgate.net

Hydrophobic and Stacking Interactions : The binding pocket of CRBN contains a tryptophan-lined 'aromatic cage', which can form hydrophobic or π-π stacking interactions with aromatic parts of the ligand, enhancing binding affinity. rscf.ru

Linker Attachment : For applications like Proteolysis-Targeting Chimeras (PROTACs), where the CRBN ligand is connected to a moiety that binds a target protein, the attachment point on the ligand is crucial and can affect both stability and degradation efficiency. nih.gov

Substitutions : Modifications to the piperidine-2,6-dione or associated rings, such as the dibromo-substitution, can modulate binding affinity and the recruitment of specific neosubstrates. rscf.ru The bromine atoms can participate in halogen bonding, potentially influencing the compound's binding affinity and specificity.

The development of new CRBN ligands aims to expand the toolkit for targeted protein degradation, creating molecules with improved stability, higher binding affinity, and more specific neosubstrate profiles. rscf.ruchemrxiv.org

Enzyme Inhibition Studies and Mechanistic Elucidation

While the primary mechanism of many piperidine-2,6-dione derivatives involves modulating the CRBN E3 ligase, some derivatives have been studied for their ability to directly inhibit enzymes. The bromine atoms can enhance the compound's reactivity, allowing it to form stable complexes with enzymes and thereby inhibit their activity.

For instance, related heterocyclic structures have been investigated as inhibitors for various enzymes:

UDP-N-Acetylenolpyruvylglucosamine Reductase (MurB) : 3,5-Dioxopyrazolidine derivatives, which share some structural similarities with diones, have shown inhibitory activity against MurB, an essential bacterial enzyme, with IC50 values in the low micromolar range. nih.gov

eEF-2K Inhibitors : Pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized and screened for their inhibitory activity against the eukaryotic Elongation Factor-2 Kinase (eEF-2K), with some compounds showing IC50 values in the nanomolar range. nih.gov

Carbonic Anhydrases and Acetylcholinesterase : Certain novel Mannich bases have demonstrated potent inhibition of human carbonic anhydrase (hCA) isozymes and acetylcholinesterase (AChE), with Ki values in the nanomolar range. semanticscholar.org

The core mechanism for the most prominent derivatives of the piperidine-2,6-dione class remains the recruitment of proteins to the CRL4-CRBN E3 ligase for degradation, rather than direct competitive enzyme inhibition. frontiersin.org However, the potential for dual-function or alternative mechanisms through direct enzyme inhibition remains an area of interest. nih.gov

Receptor Binding Affinity and Ligand-Receptor Interactions

The primary receptor for this compound and its therapeutic analogs is Cereblon (CRBN). nih.gov The interaction is non-covalent and occurs within a specific thalidomide-binding domain of the CRBN protein. rscf.runih.gov

Key interactions that stabilize the ligand-receptor complex include:

Hydrogen Bonds : The glutarimide ring of the ligand forms crucial hydrogen bonds with amino acid residues in the CRBN binding pocket. rscf.ru

Hydrophobic Interactions : The ligand fits into a hydrophobic pocket, often referred to as an 'aromatic cage', where interactions with tryptophan residues contribute to binding affinity. rscf.ru

Molecular docking and X-ray crystallography studies have provided detailed insights into these interactions, revealing how even small changes to the ligand structure can alter binding affinity and subsequent biological activity. rscf.runih.gov For example, the oxidation of a sulfur atom in certain thio-glutarimide derivatives to a sulfone created additional hydrogen bonding interactions within the CRBN pocket, leading to a stronger antiproliferative profile. rscf.ru

Beyond CRBN, derivatives of the broader piperidine (B6355638) chemical class have been investigated for their affinity to other receptors, such as serotonin (B10506) and dopamine (B1211576) receptors, highlighting the versatility of this scaffold in medicinal chemistry. mdpi.comnih.govnih.gov

In vitro Pharmacological Profiling (excluding clinical data)

The molecular interactions described above translate into measurable pharmacological effects in controlled laboratory settings. This section outlines the observed antiproliferative and immunomodulatory activities of these compounds in cell-based assays.

Antiproliferative Effects in Cell Lines

Derivatives of the piperidine-2,6-dione scaffold have demonstrated significant antiproliferative activity against various cancer cell lines in vitro. researchgate.net This cytotoxic effect is often mediated by the CRBN-dependent degradation of key survival proteins. rscf.ru For example, derivatives have shown activity against breast and lung cancer cell lines, often by inducing apoptosis.

Studies on newly synthesized glutarimide derivatives have shown potent activity against multiple myeloma cell lines, such as MOLP-8 and KMS-12-PE. rscf.ru In one study, sulfone derivatives of 2-((hetero)aryl(methyl))thio glutarimides displayed a markedly stronger antiproliferative profile compared to their sulfide (B99878) precursors. rscf.ru Similarly, novel 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives showed potent antiproliferative activity against NCI-H929 and U239 multiple myeloma cell lines, with IC50 values in the low micromolar range. nih.gov

Table 1: Antiproliferative Activity of Selected Piperidine-2,6-dione Derivatives

| Compound Type | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivative (10a) | NCI-H929 (Multiple Myeloma) | 2.25 µM | nih.gov |

| 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivative (10a) | U239 (Multiple Myeloma) | 5.86 µM | nih.gov |

| Quinoxaline derivative with nitrofuran substituent (11a) | SK-N-SH (Neuroblastoma) | 2.49 µM | nih.gov |

| Quinoxaline derivative with nitrofuran substituent (11a) | IMR-32 (Neuroblastoma) | 3.96 µM | nih.gov |

| 3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-naphthalene]-2,5-dione derivative (4) | SW480 (Colon Cancer) | Effective | nih.gov |

Immunomodulatory Properties at the Molecular Level

The immunomodulatory effects of piperidine-2,6-dione derivatives are a direct consequence of their interaction with CRBN. medchemexpress.com By binding to CRBN, these compounds induce the recruitment, ubiquitination, and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). rscf.rufrontiersin.orgmedchemexpress.com These transcription factors are crucial for B-cell and T-cell development and function.

The degradation of IKZF1 and IKZF3 leads to several downstream effects at the molecular level, including:

Inhibition of Pro-inflammatory Cytokines : A noted effect is the potent inhibition of Tumor Necrosis Factor-alpha (TNF-α) production from peripheral blood mononuclear cells (PBMCs). nih.gov

Stimulation of Anti-inflammatory Cytokines : These compounds can also lead to an increase in the production of Interleukin-2 (IL-2) by T-cells. medchemexpress.com

This modulation of the immune system underlies the therapeutic potential of these compounds in treating hematological malignancies and other inflammatory conditions. nih.govmedchemexpress.com For example, a novel isoquinoline-1,3(2H,4H)-dione derivative demonstrated potent inhibition of TNF-α with an IC50 of 0.76 µM in lipopolysaccharide-stimulated PBMCs. nih.gov Immunoblot analyses have confirmed that these compounds induce the degradation of IKZF1 and IKZF3 proteins in a manner similar to established IMiDs like lenalidomide (B1683929). nih.gov

Non Medicinal Applications and Materials Science Aspects

Applications in Organic Synthesis as Versatile Building Blocks

The piperidine-2,6-dione scaffold is a significant structural motif in organic chemistry. The introduction of bromine atoms at the 3 and 5 positions, as in 3,5-Dibromopiperidine-2,6-dione, enhances its utility as a versatile building block for the synthesis of more complex molecules. The bromine atoms act as reactive handles, allowing for a variety of chemical transformations.

The related compound, 3-Bromopiperidine-2,6-dione (B1280227), is a well-established intermediate in the synthesis of various substituted piperidine-2,6-diones. google.com The bromine atom can be displaced by nucleophiles, enabling the introduction of diverse functional groups at the 3-position. google.com This reactivity is crucial for constructing heterocycles and other complex molecular architectures. nih.gov By extension, the dibrominated nature of this compound offers the potential for sequential or double displacement reactions, providing a pathway to symmetrically or asymmetrically disubstituted piperidine-2,6-dione derivatives. These derivatives are valuable in creating diverse chemical libraries for various research applications.

Exploration of Optical Properties

Nonlinear Optical (NLO) Properties of Derivatives

Derivatives of piperidine-2,6-dione have been explored for their nonlinear optical (NLO) properties. NLO materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in photonics and optoelectronics, such as optical switching and data processing. nih.gov

Research into various organic molecules has shown that structures with extended π-conjugation often exhibit enhanced second-order NLO properties. While this compound itself is not a classic NLO chromophore, it serves as a scaffold to which donor-acceptor groups can be attached. The synthesis of derivatives by reacting at the bromine positions can create molecules with significant NLO activity. For instance, studies on X-shaped pyrazine (B50134) derivatives have demonstrated that the arrangement of donor and acceptor substituents heavily influences the NLO response, with some isomers showing strong dipolar or octupolar characteristics. rsc.org Similarly, piperidine-2,6-dione derivatives could be designed to optimize these properties. Theoretical studies using Density Functional Theory (DFT) are often employed to predict the NLO properties, such as the first-order hyperpolarizability (β), of newly designed compounds. rsc.org

Table 1: NLO Properties of Representative Organic Derivatives This table presents data for related NLO-active compounds to illustrate the parameters studied, not for this compound itself.

| Compound Type | Key Structural Feature | Measured NLO Property | Significance |

|---|---|---|---|

| Pyrazine Derivatives | X-shaped donor-acceptor substitution | HRS measurements revealed differing dipolar and octupolar responses based on isomerism. rsc.org | Demonstrates the importance of substituent positioning for tuning NLO response. |

| Pyrenyl Schiff Base Derivatives | π-conjugated structure with intramolecular charge transfer | Show reverse saturable absorption (RSA) from two-photon absorption. nih.gov | Highlights potential for optical limiting applications. |

Photophysical Characterization

The photophysical properties of a compound, such as its absorption and emission of light, are crucial for applications in sensors, probes, and imaging. The introduction of heavy atoms like bromine into a molecule can significantly influence these properties. Specifically, the "heavy-atom effect" is known to promote intersystem crossing, a process that can enhance phosphorescence or the production of singlet oxygen. rsc.org

Studies on brominated porphycenes have shown that direct bromination of the macrocycle dramatically enhances the quantum yield of singlet oxygen generation, a key property for photosensitizers. rsc.org While the piperidine-2,6-dione core is not inherently fluorescent, its derivatives can be. For example, the investigation of indanone-derived spirotruxenes, which can be brominated, revealed fascinating photophysical properties, with some derivatives acting as 'blue-green-light-emitting materials' with strong quantum yields due to enhanced conjugation. nih.gov Therefore, derivatives of this compound, particularly those involving reactions at the bromine sites to extend conjugation, could be expected to exhibit interesting photophysical behaviors, potentially including fluorescence or phosphorescence, which would be subjects for detailed spectroscopic characterization.

Use as Intermediates in Fine Chemical Production

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as in the pharmaceutical, agrochemical, and pigment industries. innospk.com The versatility and specific reactivity of this compound make it a valuable intermediate in this sector.

Its mono-brominated analog, 3-Bromopiperidine-2,6-dione, is recognized for its role in the fine chemicals industry due to its utility in synthesizing advanced compounds. innospk.com The presence of the bromine atom enhances its reactivity, making it a key building block. innospk.com this compound expands on this utility, offering two reactive sites. This allows for the production of a wider range of downstream products, potentially through more efficient, multi-step, one-pot syntheses. The ability to create complex, high-purity molecules from this intermediate is critical for industries that rely on specialized chemical compounds. innospk.com

Potential in Polymer Chemistry

The piperidine-2,6-dione (glutarimide) moiety has been incorporated into polymers to create materials with specific functional properties. This suggests a potential role for this compound as a monomer or a modifying agent in polymer chemistry.

One area of research has focused on the synthesis of polysilsesquioxanes bearing glutarimide (B196013) side-chain groups. mdpi.com In this work, a derivative of glutarimide was first synthesized and then polymerized. The resulting polymer coatings demonstrated high transparency and resistance to UV radiation, making them promising for protective films. mdpi.com The glutarimide unit itself is a chromophore, which can contribute to the optical properties of the final polymer. mdpi.com

The two bromine atoms on the this compound ring could serve as points for polymerization or for grafting onto existing polymer backbones. This could be used to introduce the piperidinedione functionality, potentially enhancing thermal stability, altering solubility, or providing sites for further chemical modification of the polymer.

Future Perspectives and Emerging Research Directions

Development of Asymmetric Synthesis for Stereodefined 3,5-Dibromopiperidine-2,6-dione

The presence of two stereocenters at the C3 and C5 positions of this compound means it can exist as multiple stereoisomers (enantiomers and diastereomers). It is a well-established principle in pharmacology that different stereoisomers of a chiral molecule can exhibit vastly different biological activities, potencies, and metabolic profiles. springernature.com Therefore, the development of synthetic methods to access enantiomerically pure forms of this compound is of paramount importance for any future drug discovery efforts. springernature.com

Future research will likely focus on several key asymmetric synthesis strategies, moving beyond racemic preparations to achieve precise control over the three-dimensional structure. rsc.org These approaches are critical for producing specific stereoisomers for biological evaluation.

Key Asymmetric Synthesis Strategies:

Chiral Pool Synthesis: This approach would utilize readily available, enantiomerically pure starting materials, such as amino acids like glutamic acid, to construct the chiral piperidinedione core.

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary could be temporarily attached to an achiral precursor to direct the stereoselective bromination or cyclization steps, after which the auxiliary is removed to yield the enantiopure product.

Organocatalysis: Asymmetric organocatalysis represents a powerful tool for the enantioselective synthesis of heterocyclic compounds. springernature.com Chiral catalysts, such as proline derivatives or chiral amines, could be employed to catalyze the key bond-forming reactions in an enantioselective manner.

Biocatalysis: The use of enzymes, such as halogenases or transaminases, offers the potential for highly selective and environmentally benign synthetic routes. researchgate.net A key step could involve the regioselective monoamination of a diketone, followed by cyclization and bromination, to achieve high stereocontrol. researchgate.net

| Strategy | Principle | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Chiral Pool Synthesis | Uses enantiopure starting materials (e.g., amino acids) to build the chiral scaffold. | Predictable stereochemical outcome; access to natural and unnatural configurations. | Limited by the availability and cost of starting materials. |

| Chiral Auxiliaries | A temporary chiral group directs a stereoselective reaction. | High diastereoselectivity can often be achieved; well-established methodology. | Requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Organocatalysis | A small chiral organic molecule catalyzes the reaction enantioselectively. | Metal-free; often mild reaction conditions; high enantioselectivity. springernature.com | Catalyst development and optimization may be required. |

| Biocatalysis | Enzymes (e.g., transaminases, halogenases) catalyze a key stereoselective step. | Exceptional selectivity (enantio- and regio-); environmentally friendly conditions. researchgate.net | Enzyme stability and substrate scope can be limiting; requires specialized expertise. |

Advanced Functionalization Strategies for Enhanced Selectivity

The two bromine atoms on the this compound ring are not merely passive substituents; they are versatile synthetic handles for diversification. Future research will heavily invest in developing advanced functionalization strategies to exploit the reactivity of these C-Br bonds. This will enable the creation of extensive libraries of analogs for structure-activity relationship (SAR) studies.

The primary focus will be on transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. numberanalytics.com

Potential Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce a wide variety of aryl, heteroaryl, or alkyl groups. numberanalytics.com

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, which can serve as precursors for further transformations or as key pharmacophoric elements.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amino substituents.

Stille Coupling: Reaction with organostannanes to form new C-C bonds.

A significant challenge and area of research will be achieving selective functionalization . This involves developing conditions to react one bromine atom while leaving the second one intact for subsequent, different modifications. This would allow for the creation of hetero-disubstituted piperidinediones, dramatically increasing the structural diversity of the resulting compound library. Furthermore, functionalization of the nitrogen atom of the piperidine (B6355638) ring provides another point for modification, allowing for the introduction of substituents that can modulate solubility, cell permeability, and target engagement.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the synthesis and screening of this compound derivatives, the integration of modern synthesis technologies is essential. Flow chemistry and automated synthesis platforms offer transformative potential for this area of research. numberanalytics.com

Flow Chemistry: Performing reactions in a continuous flow system, rather than in traditional batch flasks, provides numerous advantages. sioc-journal.cncam.ac.uk For the synthesis of piperidinedione derivatives, this could mean:

Enhanced Safety: The ability to use hazardous reagents or perform reactions at high temperatures and pressures with greater control and smaller reaction volumes. cam.ac.uk

Improved Reproducibility and Scalability: Precise control over reaction parameters (temperature, pressure, stoichiometry) leads to more consistent results and allows for easier scaling from milligram to gram quantities. scielo.br

Telescoped Reactions: Multiple synthetic steps can be performed sequentially in a continuous line without isolating intermediates, saving time, and reducing waste. scielo.br

Automated Synthesis: Robotic synthesizers can be programmed to perform multi-step synthetic sequences and purifications, enabling the rapid generation of compound libraries. nih.govresearchgate.netrsc.org An automated platform could be designed to perform a variety of cross-coupling reactions on the this compound core, systematically varying the building blocks to quickly produce hundreds of distinct analogs for biological screening. rsc.org This high-throughput synthesis approach is crucial for efficiently exploring the vast chemical space around this scaffold. researchgate.netrsc.org

Deeper Mechanistic Understanding of Biological Interactions through Biophysical Techniques

Identifying that a derivative of this compound has biological activity is only the first step. A critical future direction is to understand precisely how these molecules interact with their biological targets (e.g., proteins, enzymes) on a molecular level. researchgate.net This mechanistic insight is crucial for rational drug design and optimization. A suite of powerful biophysical techniques will be indispensable for this purpose. diva-portal.orgnih.gov

These methods provide quantitative data on binding affinity, kinetics, thermodynamics, and the three-dimensional structure of the drug-target complex. scholaris.caresearchgate.net

| Technique | Abbreviation | Information Provided |

|---|---|---|

| Surface Plasmon Resonance | SPR | Binding affinity (KD), kinetics (kon, koff), and specificity of the interaction in real-time. researchgate.net |

| Isothermal Titration Calorimetry | ITC | Direct measurement of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS). nih.gov |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Structural information on the drug-target complex in solution, identification of the binding site, and conformational changes. researchgate.net |

| X-ray Crystallography | - | High-resolution, three-dimensional structure of the ligand bound to its target protein, revealing precise atomic-level interactions. researchgate.net |

| Differential Scanning Fluorimetry | DSF | Measures changes in protein thermal stability upon ligand binding, used for screening and validation of hits. rsc.org |

| Cellular Thermal Shift Assay | CETSA | Confirms target engagement directly within a cellular environment by measuring the thermal stabilization of the target protein upon drug binding. diva-portal.org |

By employing these techniques, researchers can build a comprehensive picture of how structural modifications to the this compound scaffold affect target binding, guiding the design of more potent and selective next-generation compounds.

Exploration of Novel Material Science Applications

Beyond its potential in medicinal chemistry, the unique structure of this compound suggests possible applications in material science. Aromatic and heterocyclic compounds are foundational to the development of advanced functional materials. acs.orgmdpi.com

Future research could explore the use of this compound as a monomer or a functional additive in polymer chemistry.

Functional Monomers: The dibromo-functionality allows this compound to act as a building block for novel polymers. Polycondensation reactions could lead to polyesters or polyamides with unique properties conferred by the piperidinedione ring.

Flame Retardants: Brominated organic compounds are well-known for their flame-retardant properties. Incorporating this compound into polymer matrices could enhance their fire resistance.

Organic Electronics: Polycyclic heteroaromatic compounds are widely studied for their electronic properties. acs.org Derivatives of this compound, particularly those with extended π-systems introduced via cross-coupling, could be investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensors.

Bioactive Films and Coatings: Piperidine-based compounds have been incorporated into polymer films to create materials with antimicrobial properties for potential use in medical devices or packaging. nih.gov

Computational-Driven Design of Next-Generation Derivatives

The synthesis and biological testing of every possible derivative of this compound is impractical. Computational chemistry and in silico screening methods provide a powerful and cost-effective way to navigate this vast chemical space and prioritize the most promising candidates for synthesis. ontosight.aisemanticscholar.org

Emerging research will heavily rely on a variety of computational tools:

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to its target protein. semanticscholar.org It can be used to screen large virtual libraries of this compound derivatives to identify those with the highest predicted binding affinity and best fit within the target's active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net By training a QSAR model with an initial set of synthesized and tested derivatives, researchers can predict the activity of new, unsynthesized analogs. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of a ligand and its target protein over time, providing insights into the stability of the drug-target complex and the key interactions that maintain binding. chemmethod.com

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. This model can then be used to search for or design new molecules that fit the pharmacophore.

By combining these computational approaches, researchers can adopt a "design-synthesize-test-learn" cycle that is significantly more efficient than traditional trial-and-error methods, ultimately accelerating the discovery of next-generation derivatives with optimized properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,5-Dibromopiperidine-2,6-dione, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via bromination of piperidine-2,6-dione derivatives using brominating agents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions. Key parameters include temperature (0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometry of bromine equivalents. For example, highlights the use of Li₃N as a catalyst in analogous piperidinedione syntheses, suggesting that similar methodologies could be adapted for brominated derivatives. Optimization involves monitoring reaction progress via TLC or HPLC and adjusting reagent ratios to minimize side products .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its potential toxicity (H303, H313, H333 hazard codes), strict safety measures are required:

- Use PPE (gloves, goggles, lab coats) and work in a fume hood.

- Avoid inhalation/contact; store at 2–8°C in airtight, light-protected containers to prevent degradation (see and for analogous compounds).

- Emergency procedures: Flush eyes with water for 15 minutes (P305+P351) and seek medical attention if exposed .

Q. What analytical techniques are used to confirm the purity and structure of this compound?

- Methodological Answer : Standard methods include:

- HPLC/GC-MS : To assess purity (>98% as per ).

- NMR Spectroscopy : Compare peaks to reference spectra (e.g., δ ~4.4–5.1 ppm for protons adjacent to carbonyl groups, as seen in ).

- IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1700 cm⁻¹ and Br-related vibrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for brominated piperidinediones?

- Methodological Answer : Discrepancies may arise from differences in bromination efficiency or side reactions (e.g., over-bromination). Strategies include:

- Kinetic Studies : Monitor reaction intermediates via in-situ NMR or mass spectrometry.

- Computational Modeling : Use DFT calculations to predict reactivity hotspots (e.g., ’s docking studies for analogous compounds).

- DoE (Design of Experiments) : Systematically vary temperature, solvent polarity, and catalyst loadings to identify optimal conditions .

Q. What advanced strategies can mitigate degradation of this compound during long-term storage?

- Methodological Answer : Degradation is influenced by moisture, light, and temperature. Mitigation approaches:

- Lyophilization : Convert to a stable powder form.

- Stability Testing : Use accelerated aging studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis.

- Additive Screening : Test antioxidants (e.g., BHT) or desiccants in storage vials (refer to ’s storage guidelines) .

Q. How can computational methods aid in predicting the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Simulate binding to target proteins (e.g., enzymes or receptors) using software like AutoDock Vina (see ’s in silico workflows).

- QSAR Modeling : Correlate structural features (e.g., bromine electronegativity) with activity data from analogous piperidine derivatives ( ).

- ADMET Prediction : Assess pharmacokinetic properties via tools like SwissADME .

Q. What experimental designs are recommended for studying the electrophilic reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Substrate Scope Screening : Test reactions with diverse nucleophiles (e.g., arylboronic acids, amines).

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in carbonyl groups) to track reaction pathways.

- Catalyst Optimization : Evaluate Pd-, Cu-, or Ni-based catalysts for Suzuki-Miyaura or Buchwald-Hartwig couplings, referencing ’s synthetic protocols for related diones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.